molecular formula C18H14F3NO3S B4228461 N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide

Cat. No.: B4228461
M. Wt: 381.4 g/mol
InChI Key: LEHSFRHCVOKDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group, a benzamide moiety, and a thienyl ring with a dioxido substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thienyl ring, followed by the introduction of the dioxido group. The phenyl and trifluoromethyl groups are then attached through a series of substitution reactions. The final step involves the formation of the benzamide linkage under controlled conditions, often using reagents such as acyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thienyl ring can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The trifluoromethyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols

Scientific Research Applications

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-fluoro-N-(3-methylphenyl)benzamide
  • N-(1,1-dioxido-2,3-dihydro-3-thienyl)glycine
  • N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide

Uniqueness

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds. The combination of the thienyl ring with the dioxido substitution and the benzamide linkage further distinguishes it from other related molecules.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenyl-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)14-6-4-5-13(11-14)17(23)22(15-7-2-1-3-8-15)16-9-10-26(24,25)12-16/h1-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHSFRHCVOKDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide
Reactant of Route 3
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide
Reactant of Route 4
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide
Reactant of Route 5
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide
Reactant of Route 6
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-3-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.